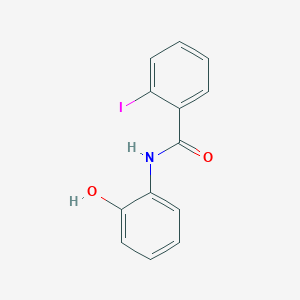![molecular formula C18H19FN2O2 B5795407 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5795407.png)
2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide, also known as LSN 3213128, is a novel small-molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. The overexpression of c-Myc is a common feature of many types of cancer, making it an attractive target for anti-cancer drug development. LSN 3213128 has shown promising results in preclinical studies as a potential therapy for various types of cancer.
作用機序
2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 works by inhibiting the protein-protein interaction between c-Myc and Max, which is essential for the transcriptional activity of c-Myc. This inhibition leads to decreased expression of c-Myc target genes, which are involved in cell proliferation, survival, and metabolism. The inhibition of c-Myc activity by 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 has been shown to have several biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 has been shown to inhibit cell cycle progression and reduce the expression of genes involved in angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
実験室実験の利点と制限
One of the main advantages of 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 as a research tool is its specificity for the c-Myc/Max protein-protein interaction. This specificity allows for the selective inhibition of c-Myc activity without affecting other cellular processes. However, one limitation of 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 is its relatively low potency compared to other c-Myc inhibitors. This may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128. One potential direction is the optimization of the synthesis method to improve the potency and pharmacokinetic properties of the compound. Another direction is the evaluation of 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 in combination with other anti-cancer therapies, such as chemotherapy or immunotherapy. Additionally, the use of 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 as a research tool to study the role of c-Myc in cancer and other diseases may lead to the identification of new therapeutic targets and biomarkers.
合成法
The synthesis of 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 was first reported in a patent application by Lysosomal Therapeutics Inc. The synthesis involves several steps, including the reaction of 2-fluorobenzoic acid with isobutylamine to form 2-fluoro-N-(2-isobutylaminophenyl)benzamide, which is then reacted with phosgene to form 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide.
科学的研究の応用
2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 has been extensively studied in preclinical models of cancer. In vitro studies have shown that 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have shown that 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 inhibits tumor growth in mouse models of breast and lung cancer.
特性
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-12(2)11-20-17(22)14-8-4-6-10-16(14)21-18(23)13-7-3-5-9-15(13)19/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAALJKQFRVXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-3-[(4-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5795324.png)
![methyl 4-methyl-3-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5795326.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5795327.png)

![N-(3,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5795346.png)

![4-ethyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5795353.png)


![1-[3-(4-methoxyphenoxy)propanoyl]pyrrolidine](/img/structure/B5795378.png)
![N'-(3-pyridinylmethylene)-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B5795380.png)

![5-(5-chloro-2-thienyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5795389.png)
